molecular formula C12H16N2 B13271948 (1H-Indol-4-ylmethyl)(propyl)amine

(1H-Indol-4-ylmethyl)(propyl)amine

Cat. No.: B13271948
M. Wt: 188.27 g/mol
InChI Key: JWMYXXFNVKGPTM-UHFFFAOYSA-N
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Description

(1H-Indol-4-ylmethyl)(propyl)amine is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and material science. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a valuable target for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Indol-4-ylmethyl)(propyl)amine typically involves the reaction of indole derivatives with appropriate alkylating agents. One common method is the reductive amination of indole-4-carboxaldehyde with propylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(1H-Indol-4-ylmethyl)(propyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-4-carboxylic acids, while substitution reactions can produce a variety of substituted indole derivatives with different functional groups .

Scientific Research Applications

(1H-Indol-4-ylmethyl)(propyl)amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of (1H-Indol-4-ylmethyl)(propyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1H-Indol-4-ylmethyl)(propyl)amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

N-(1H-indol-4-ylmethyl)propan-1-amine

InChI

InChI=1S/C12H16N2/c1-2-7-13-9-10-4-3-5-12-11(10)6-8-14-12/h3-6,8,13-14H,2,7,9H2,1H3

InChI Key

JWMYXXFNVKGPTM-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=C2C=CNC2=CC=C1

Origin of Product

United States

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